molecular formula C20H16N6O4 B2838488 N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 863018-23-9

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide

カタログ番号: B2838488
CAS番号: 863018-23-9
分子量: 404.386
InChIキー: SNNUURJBPWQKSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain several functional groups, including a benzodioxol group, a triazolopyrimidinone group, and an acetamide group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex. The benzodioxol group is a fused ring system, and the triazolopyrimidinone group contains multiple nitrogen atoms, which could contribute to a variety of potential chemical properties .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the acetamide group suggests it could participate in hydrolysis reactions, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .

科学的研究の応用

Structure-Activity Relationships in Drug Design

Research on related compounds has shown that structural modifications can significantly impact biological activity, stability, and metabolic profiles. For example, investigations into various 6,5-heterocycles as alternatives to benzothiazole rings in phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors highlighted the importance of heterocyclic ring systems in improving metabolic stability and in vitro potency, which could be relevant to the optimization of N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide for enhanced drug efficacy and safety (Stec et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, demonstrates the versatility of heterocyclic chemistry in creating diverse and biologically active molecules. This type of synthetic methodology could potentially be applied to the synthesis of this compound and its analogs for the development of new therapeutic agents (Janardhan et al., 2014).

Dual Inhibitors in Cancer Therapy

The design and synthesis of dual inhibitors targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) using pyrrolo[2,3-d]pyrimidine scaffolds illustrate the potential of multifunctional molecules in cancer therapy. This compound could be explored for similar dual-inhibitory activities against relevant cancer targets, contributing to the development of more effective anticancer drugs (Gangjee et al., 2005).

Anticancer and Anti-inflammatory Activities

The design and evaluation of benzothiazole, pyrimidine, and piperazine derivatives for anticancer and anti-inflammatory activities highlight the therapeutic potential of compounds containing these moieties. By incorporating similar structural features, this compound could be assessed for its efficacy in treating cancer and inflammation-related conditions (Ghule et al., 2013).

Kinase Inhibition for Cancer Treatment

Research on N-benzyl substituted acetamide derivatives as Src kinase inhibitors indicates the potential of such compounds in cancer treatment. The structure-activity relationship studies of these compounds, particularly their thiazole analogs, provide insights into designing potent kinase inhibitors, which could be relevant for the development of this compound as a cancer therapeutic (Fallah-Tafti et al., 2011).

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c27-17(22-14-6-7-15-16(8-14)30-12-29-15)10-25-11-21-19-18(20(25)28)23-24-26(19)9-13-4-2-1-3-5-13/h1-8,11H,9-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNUURJBPWQKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。